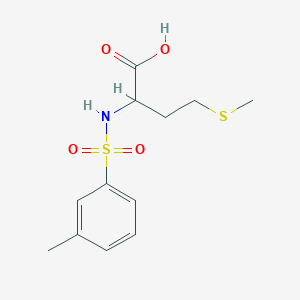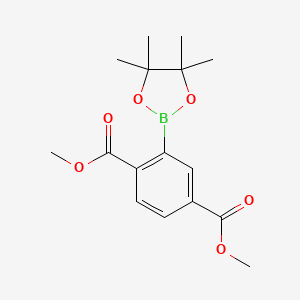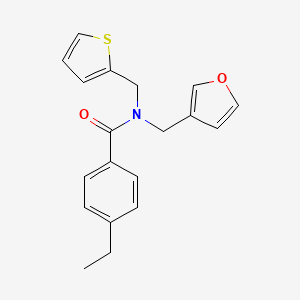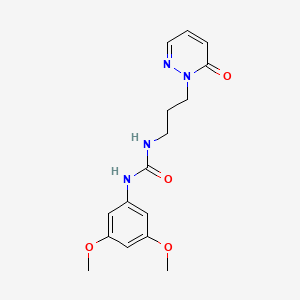
1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Performance : 1,3,5-triazinyl urea derivatives, including compounds with similar structural motifs to the compound of interest, have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate strong adsorption on the mild steel surface, forming a protective layer that significantly reduces corrosion. The mixed mode of inhibition was confirmed through electrochemical polarizations and impedance spectroscopy results, indicating a potential application in protecting metals against corrosion (Mistry et al., 2011).
Chemical Synthesis and Activity
- Synthesis and Biological Evaluation : The synthesis and evaluation of diaryl ureas, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds, designed through computer-aided methods, have shown to act as potential BRAF inhibitors, indicating their utility in cancer research and therapy (Jian Feng et al., 2020).
Enzyme Inhibition
- Antioxidant and Enzyme Inhibitory Properties : Novel ureas derived from phenethylamines have been synthesized and tested for their inhibitory activities against human carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as for their antioxidant properties. These compounds showed effective inhibition of the mentioned enzymes and good antioxidant activities, suggesting their potential in the treatment of diseases associated with oxidative stress and enzyme dysregulation (Aksu et al., 2016).
Hypoglycemic Effect
- Oral Hypoglycemic Effect : Thiazine-containing trisubstituted benzenesulfonylurea derivatives have been synthesized and evaluated for their oral hypoglycemic effects. These compounds, including those with structural similarities to the compound , have shown very prominent effects in lowering blood glucose levels, comparing favorably with standard drugs like glibenclamide. The study provides insights into the potential application of these compounds in the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Thakur et al., 2014).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-9-12(10-14(11-13)24-2)19-16(22)17-6-4-8-20-15(21)5-3-7-18-20/h3,5,7,9-11H,4,6,8H2,1-2H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQVRTBVJDULSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

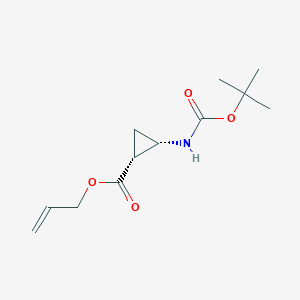

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide](/img/structure/B2922720.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)
![(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2922723.png)
![ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2922726.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)
